molecular formula C22H29N3 B2364479 1-(1-ベンジルピペリジン-4-イル)-4-フェニルピペラジン CAS No. 416870-81-0

1-(1-ベンジルピペリジン-4-イル)-4-フェニルピペラジン

カタログ番号: B2364479
CAS番号: 416870-81-0
分子量: 335.495
InChIキー: AINCQLFPVPHFEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Medicinal Chemistry

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is primarily explored for its potential therapeutic applications. It serves as an intermediate in synthesizing more complex pharmacological agents, particularly those targeting neurological disorders. Its structure allows for modifications that enhance its efficacy and selectivity towards specific receptors.

Table 1: Potential Therapeutic Applications

Application AreaDescription
Neurological DisordersInvestigated for treating conditions like schizophrenia and Parkinson's disease due to its interaction with muscarinic receptors.
Analgesic PropertiesOngoing research into its use as an analgesic or anti-inflammatory agent.
Antiviral ActivityPotential applications in antiviral research, particularly against viral infections.

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at muscarinic receptors, especially muscarinic receptor 4 (M4). This antagonism is crucial for developing treatments for various neurological conditions.

Case Study: Muscarinic Receptor Interaction
A study conducted on the binding affinity of derivatives of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine revealed high selectivity for sigma1 receptors, suggesting potential use in imaging studies such as positron emission tomography (PET) . The findings indicate that modifications on the phenyl ring can enhance receptor affinity, making these compounds suitable candidates for further development.

Synthesis and Optimization

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine involves multi-step organic reactions that require optimization to improve yields and purity. Common solvents used include dimethylformamide and tetrahydrofuran under controlled conditions.

Table 2: Synthesis Overview

StepDescription
Initial ReactionFormation of piperidine and piperazine intermediates.
Substitution ReactionsIntroduction of benzyl and phenyl groups through nucleophilic substitutions.
PurificationTechniques such as recrystallization or chromatography to isolate the final product.

Industrial Applications

Due to its unique chemical properties, 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is also explored in industrial applications, including the development of new materials such as polymers and coatings.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine typically involves the reaction of 1-benzylpiperidine with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route used.

Industrial Production Methods

Industrial production of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

類似化合物との比較

Similar Compounds

    1-Benzylpiperidin-4-ylideneacetohydrazide: This compound shares a similar piperidine structure and is studied for its potential analgesic properties.

    4-Benzylpiperidine: Another related compound, known for its use as a monoamine releasing agent.

Uniqueness

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is unique due to its specific combination of a benzylpiperidine and phenylpiperazine moiety, which may confer distinct pharmacological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

生物活性

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine, often referred to as BPP, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various receptors, pharmacological effects, and potential therapeutic uses.

Chemical Structure

The chemical structure of BPP can be represented as follows:

BPP=C21H30N2\text{BPP}=\text{C}_{21}\text{H}_{30}\text{N}_{2}

This compound features a piperidine ring and a piperazine ring, which are common motifs in many biologically active compounds.

Biological Activity Overview

BPP has been studied for its binding affinity to various receptors, particularly sigma receptors and muscarinic receptors. The biological activities of BPP can be summarized in the following key areas:

  • Sigma Receptor Affinity
    • BPP exhibits high affinity for sigma-1 (S1R) receptors, which are implicated in neuroprotection and the modulation of various neurological disorders. Studies have shown that BPP acts as an agonist at S1R, indicating its potential role in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Muscarinic Receptor Interaction
    • Research indicates that BPP derivatives may function as muscarinic receptor antagonists. This property could be beneficial in managing neurological diseases characterized by cholinergic dysfunction .
  • Anticancer Activity
    • Preliminary studies suggest that BPP and its analogs may possess antiproliferative properties against various cancer cell lines. For instance, modifications of the benzylpiperidine moiety have shown significant activity against breast and ovarian cancer cells .

Sigma Receptor Studies

A study conducted on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated that compounds related to BPP had high selectivity for sigma-1 receptors (Ki values of 3.90 nM) compared to sigma-2 receptors (Ki values of 240 nM). This selectivity highlights the potential of BPP in developing targeted therapies for neurological conditions .

Anticancer Activity

In a study evaluating the antiproliferative effects of benzoylpiperidine derivatives, it was found that certain modifications led to significant inhibition of cell growth in human breast cancer cells (MDA-MB-231 and MCF-7), with IC50 values ranging from 19.9 to 75.3 µM. These findings suggest a promising avenue for further exploration into BPP's anticancer potential .

Data Table: Biological Activity Summary

Biological Activity Receptor/Target Effect Reference
Sigma-1 Receptor AgonismSigma-1Neuroprotection
Muscarinic Receptor AntagonismMuscarinicPotential treatment for dementia
Antiproliferative EffectsCancer CellsInhibition of cell growth

特性

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3/c1-3-7-20(8-4-1)19-23-13-11-22(12-14-23)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINCQLFPVPHFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。